Cas no 4370-61-0 (2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaen-1-yl]-)

2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaen-1-yl]- structure
4370-61-0 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaen-1-yl]-
CAS No:4370-61-0
MF:C34H50O4
MW:522.758410930634
CID:331527
PubChem ID:12832984
Update Time:2025-04-19

2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaen-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaen-1-yl]-
    • 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]cyclohexa-2,5-diene-1,4-dione
    • coenzyme Q5
    • 2,5-Cyclo<wbr>
    • LogP
    • 2,3-DIMETHOXY-5-METHYL-6-(3,11,15,19-TETRAMETHYL-EICOSA-2,6,10,14,18-PENTAENYL)-[1,4]BENZOQUINONE
    • 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-yl]-1,4-benzoquinone
    • 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-yl]cyclohexa-2,5-diene-1,4-dione
    • CHEBI:46331
    • ubiquinone 25
    • Q27104564
    • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-(3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaenyl)-, (all-E)-
    • 2,3-dimethoxy-5-methyl-6-pentaprenyl-1,4-benzoquinone
    • CoQ5
    • 4370-61-0
    • (all-E)-2,3-dimethoxy-5-methyl-6-(3,7,11,15,19-pentamethyl-2,6,10,14,18-eicosapentaenyl)-2,5-cyclohexadiene-1,4-dione
    • Inchi: 1S/C34H50O4/c1-24(2)14-10-15-25(3)16-11-17-26(4)18-12-19-27(5)20-13-21-28(6)22-23-30-29(7)31(35)33(37-8)34(38-9)32(30)36/h14,16,18,20,22H,10-13,15,17,19,21,23H2,1-9H3/b25-16+,26-18+,27-20+,28-22+
    • InChI Key: NYFAQDMDAFCWPU-UVCHAVPFSA-N
    • SMILES: O(C)C1=C(C(C(C)=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)=O)OC

Computed Properties

  • Exact Mass: 522.3711
  • Monoisotopic Mass: 522.37091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 16
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 57
  • XLogP3: 10.1
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Density: 1
  • Boiling Point: 637.9°Cat760mmHg
  • Flash Point: 262°C
  • Refractive Index: 1.518
  • PSA: 52.6
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